molecular formula C16H15N3O3S2 B2617510 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923157-66-8

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2617510
CAS No.: 923157-66-8
M. Wt: 361.43
InChI Key: PZGWMTIKTNYKRU-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring substituted with a dimethylsulfamoyl group and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method is the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The dimethylsulfamoyl group can be introduced via a sulfonation reaction using dimethylsulfamoyl chloride. Finally, the benzamide moiety is attached through an amide coupling reaction, often employing reagents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their activity. The compound’s benzothiazole ring can interact with various proteins, affecting signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethylsulfamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-19(2)24(21,22)12-8-9-13-14(10-12)23-16(17-13)18-15(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGWMTIKTNYKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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